molecular formula C8H14O3 B130351 Ethyl 5-oxohexanoate CAS No. 13984-57-1

Ethyl 5-oxohexanoate

Cat. No. B130351
CAS RN: 13984-57-1
M. Wt: 158.19 g/mol
InChI Key: MGPSIDGTLFKDEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl esters and related compounds often involves multi-step reactions, starting from simple or readily available materials. For instance, the synthesis of a functionalized cyclohexene skeleton of GS4104 from L-serine is described, utilizing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate is achieved, and the structure is confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Ethyl 5-oxohexanoate.

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of a novel ethyl nicotinate derivative is determined by XRD and GC-MS analysis . These techniques would be essential in analyzing the molecular structure of Ethyl 5-oxohexanoate.

Chemical Reactions Analysis

The papers describe various chemical reactions involving ethyl esters. For instance, the reaction of ethyl 4-halo-3-oxobutanoate with different reagents leads to the formation of several products, showcasing the reactivity of such compounds . The chemical reactivity of ethyl esters can be complex, and understanding the reaction mechanisms is crucial for the synthesis of desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are influenced by their molecular structure. For example, the synthesis and hydrogenation of Ethyl (5S)-5,6-Isopropylidenedioxy-3-oxohexanoate, a statin precursor, involve understanding the physical properties such as stability and the chemical properties like stereochemistry . These properties are important for the practical application and handling of the compounds.

Scientific Research Applications

Bioreduction Applications

  • Ethyl 3-oxohexanoate, closely related to Ethyl 5-oxohexanoate, was reduced to ethyl (R)-3-hydroxyhexanoate by microorganisms with high enantioselectivity and conversion levels, suggesting potential applications in biocatalysis and organic synthesis (Ramos et al., 2011).

Pharmaceutical Synthesis

  • The compound has been used in the synthesis of statin precursors, demonstrating its role in the pharmaceutical industry, particularly in the production of cholesterol-lowering drugs (Tararov et al., 2006).

Synthesis of Biotin (Vitamin H)

  • Ethyl 5-oxohexanoate derivatives have been utilized in the regioselective chlorination and synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006).

Organic Chemistry Reactions

  • It has been involved in reactions with diethyl malonate and methyl cyanoacetate, indicating its versatility in organic synthesis (Kato et al., 1978).

Chemical Properties

  • Research on racemic and (+)-ethyl 2-acetamido-2-carboxy-5-oxohexanoate reveals insights into the molecular structure and properties of compounds similar to Ethyl 5-oxohexanoate (Osborne et al., 2000).

Photochemical Reactions

  • Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a derivative of Ethyl 5-oxohexanoate, has been studied for its photochemical reaction properties (Ang & Prager, 1992).

Cross Aldol Reactions

  • Ethyl 5-oxohexanoate has been used in cross aldol reactions with keto esters, showcasing its reactivity and potential in complex organic syntheses (Banno & Mukaiyama, 1975).

Safety And Hazards

Ethyl 5-oxohexanoate is a combustible liquid . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area and keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 5-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-11-8(10)6-4-5-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPSIDGTLFKDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065688
Record name Ethyl 5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxohexanoate

CAS RN

13984-57-1
Record name Hexanoic acid, 5-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13984-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013984571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 5-oxo-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 5-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-acetylbutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.328
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Record name ETHYL 5-OXOHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
VB Nanduri, RL Hanson, A Goswami… - Enzyme and microbial …, 2001 - Elsevier
… Ethyl 5-oxohexanoate was purchased from Aldrich. N-Methyl-bis-(trifluroacetamide) (MBTFA) was obtained from the Pierce Chemical Company. The Process Research & Development …
Number of citations: 27 www.sciencedirect.com
DA Astashko, OG Kulinkovich, VI Tyvorskii - Russian journal of organic …, 2006 - Springer
… In this paper we report on the synthesis from an available ethyleneacetal of ethyl 5-oxohexanoate (I) [5] of substituted cyclopropanol II and its conversion into (±)-endo-1,3-dimethyl-2,9-…
Number of citations: 12 idp.springer.com
Y Zhang, AL Boehman - Combustion and flame, 2010 - Elsevier
Autoignition of two biodiesel surrogates, methyl heptanoate and ethyl hexanoate, was studied in a motored CFR engine at an equivalence ratio of 0.25 and an intake temperature of 155…
Number of citations: 48 www.sciencedirect.com
K Banno, T Mukaiyama - Chemistry Letters, 1975 - journal.csj.jp
It was found that, in the presence of TiCl 4 , keto esters such as ethyl pyruvate, ethyl 2,2-dimethyl acetoacetate, ethyl levulinate and ethyl 5-oxohexanoate react with various trimethylsilyl …
Number of citations: 39 www.journal.csj.jp
J Šraga, P Hrnčiar - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… Under conditions given for the preparation of 1,3-cyclopentanedione, ethyl 5-oxohexanoate afforded quantitative yield of 1,3-cyclohexanedione. Ethyl 6-oxoheptanoate and ethyl 6-…
Number of citations: 1 cccc.uochb.cas.cz
J Peters, T Minuth, MR Kula - Enzyme and microbial technology, 1993 - Elsevier
… 35 mM ethyl 5-oxohexanoate. 0.2 mM NADH in 100 mM citrate-NaOH buffer pH 6.8 and limiting amounts of enzyme. The consumption of the … The activity with ethyl 5-oxohexanoate …
Number of citations: 141 www.sciencedirect.com
K BANNO, T MUKAIYAMA - Chemistry Letters - jlc.jst.go.jp
… It was found that, in the presence of TiCl., keto esters such as ethyl pyruvate, ethyl 2,2-dimethyl acetoacetate, ethyl levulinate and ethyl 5-oxohexanoate react with various trimethylsilyl …
Number of citations: 0 jlc.jst.go.jp
S Elss, C Preston, C Hertzig, F Heckel… - LWT-Food Science and …, 2005 - Elsevier
The flavour profile of juices made from fresh-cut pineapple fruits (n=19; Costa Rica, Ghana, Honduras, Ivory Coast, Philippines, La Réunion, South Africa, Thailand) was studied in …
Number of citations: 176 www.sciencedirect.com
TH Jones, RJ Highet, MS Blum, HM Fales - Journal of chemical ecology, 1984 - Springer
… solvent removed to yield 25.0 g of crude ethyl-5-oxohexanoate. This ketoester was taken up in … After filtration, the solution was distilled to give 25.6 g of colorless ethyl 5-oxohexanoate …
Number of citations: 57 link.springer.com
SD Rychnovsky, DE Mickus - The Journal of Organic Chemistry, 1992 - ACS Publications
… routes: from the acetal of ethyl 5-oxohexanoate,9b·16 from … from ethyl 5-oxohexanoate that reliably gives purematerial in … commercially available ethyl 5-oxohexanoate gave alcohol 9 …
Number of citations: 105 pubs.acs.org

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